

1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene

CAS number

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Compound of Interest

Compound Name: 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene

Cat. No.: B040116

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An In-Depth Technical Guide to **1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene**

Abstract

This technical guide provides a comprehensive overview of **1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene**, a fluorinated aromatic compound of significant interest in synthetic chemistry. With the CAS Number 115571-59-0, this molecule serves as a versatile building block, particularly in the fields of pharmaceutical and agrochemical development. The strategic placement of chloro, methyl, and trifluoromethyl groups on the benzene ring imparts unique electronic and lipophilic properties, making it a valuable intermediate for creating complex molecular architectures. This document details its chemical properties, plausible synthetic pathways, key applications, and essential safety protocols, tailored for researchers, chemists, and professionals in drug discovery and material science.

Chemical Identity and Physicochemical Properties

1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene is a substituted toluene derivative. Its structural features are pivotal to its reactivity and utility in organic synthesis. The electron-withdrawing nature of the two chlorine atoms and the powerful inductive effect of the trifluoromethyl group significantly influence the chemistry of the aromatic ring.

Table 1: Chemical Identifiers and Descriptors

Identifier	Value	Source
CAS Number	115571-59-0	PubChem[1]
IUPAC Name	1,2-dichloro-3-methyl-4-(trifluoromethyl)benzene	PubChem[1]
Molecular Formula	C ₈ H ₅ Cl ₂ F ₃	PubChem[1]
Synonyms	2,3-Dichloro-6-(trifluoromethyl)toluene	PubChem[1]
InChI	InChI=1S/C8H5Cl2F3/c1-4-5(8(11,12)13)2-3-6(9)7(4)10/h2-3H,1H3	PubChem[1]
SMILES	CC1=C(C=CC(=C1Cl)Cl)C(F)(F)F	PubChem[1]

Table 2: Computed Physicochemical Properties

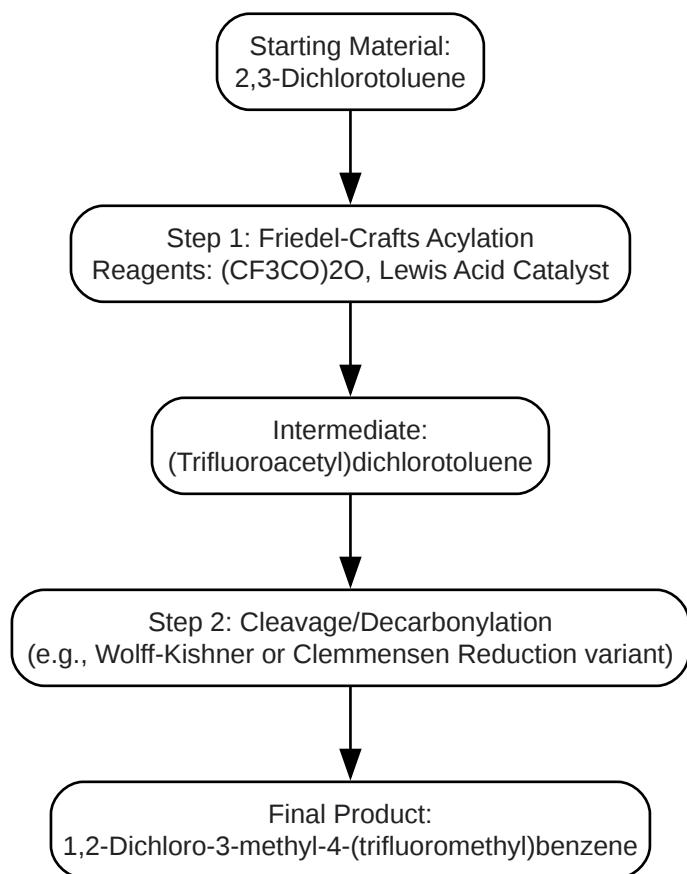
Property	Value	Source
Molecular Weight	229.02 g/mol	PubChem[1]
XLogP3	4.4	PubChem[1]
Monoisotopic Mass	227.9720400 Da	PubChem[1]
Heavy Atom Count	14	PubChem[1]

Synthesis and Mechanistic Considerations

The synthesis of polychlorinated and trifluoromethylated benzene derivatives often involves multi-step sequences that require careful control of regioselectivity. While a specific, validated protocol for **1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene** is not extensively published, a logical synthetic approach can be devised based on established organometallic and fluorination chemistries. A plausible route could start from a pre-functionalized dichlorotoluene.

The introduction of the trifluoromethyl group is a key transformation. Modern methods for trifluoromethylation have become increasingly sophisticated, though classical approaches involving harsh reagents are still relevant in industrial-scale synthesis. For instance, the reaction of a related dichlorobenzotrichloride with anhydrous hydrogen fluoride is a known method for producing dichlorobenzotrifluoride compounds.[2]

Below is a conceptual workflow illustrating a potential synthetic pathway.



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Caption: Conceptual workflow for the synthesis of the target compound.

Applications in Research and Drug Development

The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry.[3][4] Its inclusion in a molecule can dramatically enhance metabolic stability, binding affinity, and lipophilicity, which in turn improves pharmacokinetic and pharmacodynamic profiles.[4] **1,2-**

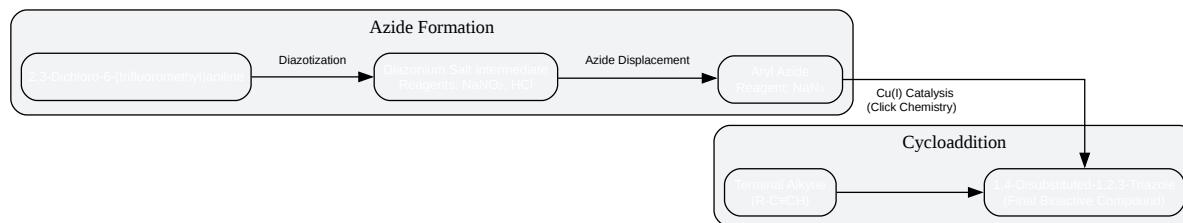
Dichloro-3-methyl-4-(trifluoromethyl)benzene serves as an excellent starting scaffold for incorporating this crucial functional group into larger, more complex bioactive molecules.

Intermediate for Bioactive Molecules

This compound is an important intermediate for synthesizing a range of products, from pharmaceuticals to agrochemicals.^[5] For example, substituted dichlorobenzotrifluorides are used as key intermediates in the production of insecticides and herbicides. The specific substitution pattern of **1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene** makes it a candidate for creating novel derivatives with potentially high biological activity. For instance, related aniline derivatives are used to synthesize GABA receptor antagonists and pyrazole-type insecticides like Fipronil.^[6]

Role in 1,2,3-Triazole Synthesis

A significant application of related trifluoromethyl-phenyl structures is in the synthesis of 1,2,3-triazoles via 1,3-dipolar cycloaddition reactions.^[7] These reactions, often catalyzed by copper(I), involve the coupling of an aryl azide with a terminal alkyne. The resulting triazole ring is a common and important scaffold in many pharmaceutical compounds due to its favorable chemical properties and ability to form hydrogen bonds. A general protocol for such a reaction, starting from the corresponding aniline, is outlined below.



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Caption: Pathway from an aniline precursor to a 1,2,3-triazole derivative.

Experimental Protocols and Safety

Working with halogenated and trifluoromethylated aromatic compounds requires strict adherence to safety protocols due to their potential reactivity and toxicity.

General Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a representative, non-validated protocol based on established methods for synthesizing 1,2,3-triazoles from aryl azides.^[7] This protocol assumes the successful synthesis of the corresponding azide from 1,2-Dichloro-3-methyl-4-(trifluoromethyl)aniline.

- Preparation: In a nitrogen-flushed round-bottom flask, dissolve the aryl azide (1.0 equivalent) and a terminal alkyne (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.
- Catalyst Addition: To the stirring solution, add sodium ascorbate (0.2 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents). The reaction mixture should change color, indicating the in-situ reduction of Cu(II) to the active Cu(I) species.
- Reaction: Allow the mixture to stir vigorously at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, dilute the reaction with water and extract the product with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 1,4-disubstituted triazole.

Safety and Handling

Safety data for the specific target molecule is limited, but information from closely related dichlorobenzotrifluoride compounds provides essential guidance.^{[8][9]}

Table 3: Hazard Summary and Handling Precautions

Category	Recommendation	Source
Health Hazards	Causes skin and serious eye irritation. May be harmful if swallowed or inhaled.	Fisher Scientific[8]
Physical Hazards	Combustible liquid. Vapors may form explosive mixtures with air at elevated temperatures.	Sigma-Aldrich[10]
Personal Protective Equipment (PPE)	Wear chemical safety goggles, flame-retardant antistatic protective clothing, and chemical-resistant gloves.	Fisher Scientific[8], Sigma-Aldrich[10]
Handling	Use only in a well-ventilated area or under a chemical fume hood. Keep away from heat, sparks, and open flames. Ground/bond container and receiving equipment to prevent static discharge.	Fisher Scientific[8], Sigma-Aldrich[10]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a corrosives area.	Fisher Scientific[8]
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.	Fisher Scientific[8]
First Aid (Skin)	Take off immediately all contaminated clothing. Rinse skin with water/shower.	Fisher Scientific[8]

Conclusion

1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene is a highly functionalized aromatic compound with significant potential as a chemical intermediate. Its unique substitution pattern, combining chlorine, methyl, and trifluoromethyl groups, provides a platform for developing novel molecules in the pharmaceutical and agrochemical sectors. Understanding its properties, synthetic routes, and safe handling is crucial for leveraging its full potential in research and development.

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